4'-(Acetylsulfamoyl)succinanilic acid
Description
4'-(Acetylsulfamoyl)succinanilic acid (CAS 3811-16-3) is a succinanilic acid derivative characterized by an acetylsulfamoyl group (-SO₂NHCOCH₃) attached to the phenyl ring. Its molecular formula is C₁₂H₁₄N₂O₆S, with a molecular weight of 314.31 g/mol. This compound is synthesized through reactions involving succinic anhydride and substituted anilines, followed by sulfonylation and acetylation steps .
Properties
IUPAC Name |
4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTWTNRNXVBUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191520 | |
| Record name | Succinylsulfacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-16-3 | |
| Record name | 4-[[4-[(Acetylamino)sulfonyl]phenyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Succinylsulfacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66174 | |
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| Record name | Succinylsulfacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(acetamido)sulphonyl]phenyl]amino]-4-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.174 | |
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| Record name | SUCCINYLSULFACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS36J4TBP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
4'-(Acetylsulfamoyl)succinanilic acid, also known as succinylsulfacetamide, is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and effects on various biochemical pathways.
Chemical Structure
The molecular structure of this compound includes a sulfonamide group, which is critical for its biological activity. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cellular pathways:
- Antimicrobial Activity : The compound inhibits bacterial growth by targeting the enzyme dihydropteroate synthase, essential for folate synthesis in bacteria. This inhibition prevents the synthesis of nucleic acids, leading to bacterial cell death .
- Anti-inflammatory Properties : It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which are crucial in mediating inflammation in various diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Widely distributed in tissues with a preference for inflammatory sites.
- Metabolism : Primarily metabolized in the liver, yielding active and inactive metabolites.
- Excretion : Excreted mainly through urine, with a half-life that varies based on dosage and individual metabolism .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects:
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
- Anti-inflammatory Effects : In a murine model of inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells .
- Cytotoxic Activity in Cancer Research : Research evaluating the cytotoxic effects on cancer cell lines indicated that the compound induced apoptosis at concentrations above 50 µg/mL, suggesting potential use as an anticancer agent .
Comparison with Similar Compounds
Succinylsulfathiazole (4'-(2-Thiazolylsulfamoyl)succinanilic Acid)
- Structure : Replaces the acetylsulfamoyl group with a thiazolylsulfamoyl moiety (-SO₂NH-thiazole).
- Molecular Formula : C₁₃H₁₃N₃O₅S₂ (MW: 355.39 g/mol) .
- Applications : A sulfonamide antibiotic used to treat gastrointestinal infections by inhibiting bacterial folate synthesis. It is regulated by the FDA and WHO as an antimicrobial agent .
- Key Differences : The thiazole ring enhances antibacterial specificity compared to the acetylated derivative. Its solubility and bioavailability are influenced by the heterocyclic substituent .
L-4'-Cyano-3-(2,2,2-Trifluoroacetamido)succinanilic Acid
- Structure: Features a cyano (-CN) group at the 4' position and a trifluoroacetamido (-NHCOCF₃) group at the 3-position.
- Applications: Functions as a non-caloric sweetener, with a potency ~2,500 times that of sucrose. Its sweet taste arises from interactions with taste receptors, modulated by electron-withdrawing groups like -CN and -CF₃ .
- Key Differences : The absence of sulfonamide groups reduces antimicrobial activity but introduces metabolic stability and sweetness .
Vorinostat Metabolite (Succinanilic Acid)
- Structure : Simplest form of the succinanilic acid backbone without sulfonamide or acetyl groups.
- Role: A terminal oxidation metabolite of vorinostat (a histone deacetylase inhibitor).
- Key Differences : Lack of functional groups reduces binding affinity to biological targets, highlighting the importance of sulfonamide/acetyl modifications in parent drug efficacy .
Organoselenium Succinanilic Acid Derivatives
- Structure : Incorporates selenium (e.g., -SeCN or -SeR groups) instead of sulfur-based substituents.
- Applications : Demonstrated anti-SARS-CoV-2 activity via inhibition of the viral main protease (Mpro). Binding affinities are comparable to co-crystallized inhibitors like nirmatrelvir .
- Key Differences : Selenium’s larger atomic radius and redox activity enhance interaction with viral enzymes but may increase toxicity risks .
Physicochemical and Pharmacokinetic Comparison
Functional Group Impact on Activity
- Sulfonamide/Acetyl Groups : Critical for antimicrobial and enzyme-binding properties. The -SO₂NHCOCH₃ group in this compound balances lipophilicity and hydrogen-bonding capacity, enhancing target engagement .
- Thiazole Ring (Succinylsulfathiazole): Improves antibacterial specificity by mimicking p-aminobenzoic acid (PABA), a folate precursor .
- Selenium Substituents : Enhance antiviral activity through covalent interactions with cysteine residues in viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
